![molecular formula C6H3Cl2N3O B581130 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 1253654-79-3](/img/structure/B581130.png)

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

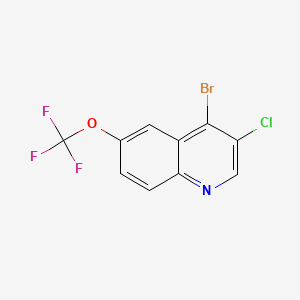

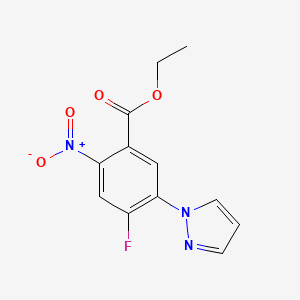

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can be achieved through various methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method uses a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles under basic conditions is also a viable method .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine can be represented by the SMILES string ClC1=NC(Cl)=CC2=C1C©=NO2 . The InChI representation is 1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3 .

Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can undergo various chemical reactions . For instance, they can participate in an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . They can also undergo a regioselective, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols .

Physical And Chemical Properties Analysis

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a solid substance . It has a molecular weight of 204.01 . The compound’s empirical formula is C6H3Cl2N3O .

科学的研究の応用

Synthesis and Biological Evaluation

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine serves as a precursor in the synthesis of diverse heterocyclic compounds that exhibit promising biological activities. For instance, derivatives synthesized from this compound have shown significant antimicrobial activities. These derivatives include pyrimidines, pyrimido[2,1-b][1,3]thiazines, and thiazolo[3,2-a]pyrimidines, highlighting the compound's role in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Fluorescence Characteristics

The compound has also been involved in the creation of novel fluorescent materials. Research on pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines derived from it has led to the discovery of compounds with strong fluorescence intensity, offering applications in materials science for fluorescence-based sensors and imaging technologies (Ebrahimpour et al., 2017).

Intermediate for Bivalent Thiazolopyrimidines

It has been utilized as an intermediate in the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which further react to produce novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological applications, highlighting the versatility of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine in medicinal chemistry (Liu, Patch, Schubert, & Player, 2005).

Antitumor and Anti-Lipoxygenase Agents

Derivatives synthesized from 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine have been evaluated for their antitumor and anti-5-lipoxygenase activities, underscoring the compound's potential in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Fused Pyrazolo–Pyrimidine/Isoxazolo-Pyrimidine Hybrids

A new synthesis approach involving 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine led to the creation of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines. This method highlights the compound's utility in synthesizing fused heterocyclic systems with potential applications in drug discovery and development (Sambaiah et al., 2019).

特性

IUPAC Name |

4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESVPRQWIQXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743512 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253654-79-3 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)